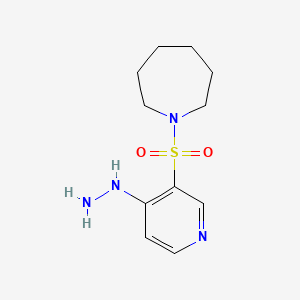

1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane

Description

1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane is a heterocyclic compound featuring a seven-membered azepane ring linked via a sulfonyl group to a pyridine moiety substituted with a hydrazinyl (-NHNH₂) group at the 4-position. This structure combines a flexible azepane scaffold with a sulfonamide linker and a hydrazinylpyridine unit, which collectively confer unique electronic, steric, and functional properties.

Properties

Molecular Formula |

C11H18N4O2S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

[3-(azepan-1-ylsulfonyl)pyridin-4-yl]hydrazine |

InChI |

InChI=1S/C11H18N4O2S/c12-14-10-5-6-13-9-11(10)18(16,17)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,12H2,(H,13,14) |

InChI Key |

KRTBDVXGMPXUMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=C(C=CN=C2)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane typically involves multiple steps, starting with the preparation of the hydrazinylpyridine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the azepane ring is formed through a cyclization reaction. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane undergoes various types of chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol derivative.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Sulfide or thiol derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The azepane ring provides structural stability and influences the compound’s overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)azepane and analogous compounds:

Key Comparative Insights:

Structural and Functional Differences Hydrazinylpyridine vs. Pyridine Derivatives: The hydrazinyl group in the target compound introduces nucleophilic and redox-active properties absent in 1-(pyridin-3-yl)azepane. This group may enable applications in medicinal chemistry (e.g., as a MAO inhibitor precursor) or coordination chemistry . Halogen vs. Hydrazinyl Substituents: Chlorine in 1-[(6-chloropyridine-3-)sulfonyl]azepane enhances electron-withdrawing effects, whereas the hydrazinyl group offers reactivity for further derivatization (e.g., hydrazone formation) . Bromine in 1-((4-bromophenyl)sulfonyl)azepane provides steric bulk and halogen-bonding capabilities, useful in crystal engineering or drug design .

Synthetic Challenges

- The hydrazinyl group in the target compound may complicate synthesis due to its sensitivity to oxidation and side reactions. In contrast, 1-(pyridin-3-yl)azepane is synthesized efficiently via direct coupling of azepane with 3-bromopyridine (64–82% yield) .

- Sulfonamide formation (e.g., in 1-[(4-methylphenyl)sulfonyl]azepane) typically requires sulfonyl chloride intermediates, which may demand stringent conditions for hydrazinylpyridine compatibility .

Stability: Hydrazines are prone to oxidation, making the target compound less stable than chlorinated or brominated derivatives under ambient conditions.

Applications

- Pharmaceuticals : The hydrazinyl group positions the target compound as a candidate for enzyme inhibition (e.g., MAO, carbonic anhydrase). In contrast, bromophenyl derivatives are more suited as intermediates in cross-coupling reactions .

- Material Science : Sulfonyl-azepanes with methyl or halogen substituents may serve as ligands or building blocks for polymers, leveraging their steric and electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.